Methyl protodioscin

Description

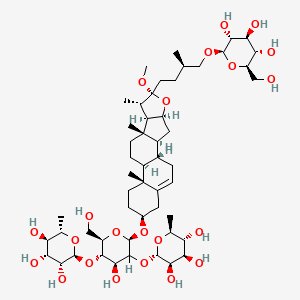

Methyl protodioscin (MPD) is a bioactive furostanol bisglycoside, a subclass of steroidal saponins, predominantly isolated from plants such as Polygonatum sibiricum, Dioscorea gracillima, and Asparagus cochinchinensis . Its chemical structure includes a 22-methoxy group and two glycosidic chains: a 3-O-trisaccharide (α-L-rhamnose-(1→2)-[α-L-rhamnose-(1→4)]-β-D-glucose) and a 26-O-β-D-glucose moiety . MPD exhibits diverse pharmacological activities, including antitumor, anti-inflammatory, and lipid-lowering effects, with extensive research on its anticancer mechanisms .

Properties

Molecular Formula |

C52H86O22 |

|---|---|

Molecular Weight |

1063.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1 |

InChI Key |

HSSJYSJXBOCKQM-LXNCCRCLSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Synonyms |

methyl protodioscin methylprotodioscin MPD cpd |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Steps and Yields

This method avoids traditional multi-step protocols, offering higher efficiency and scalability .

Microbial Bioconversion Pathways

Aspergillus niger metabolizes MPD into seven derivatives, primarily via glycoside hydrolysis and steroid skeleton modifications (Table 1) .

Table 1: Microbial Metabolites of MPD

| Metabolite | Structural Change | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Pregnane glycoside M1 | Loss of sugar moieties; C22 oxidation | 2.8–4.1 (HepG2, HeLa) |

| Furostanol glycoside M2 | Partial deglycosylation | 3.5–5.2 (MCF-7) |

| Aglycone M7 | Complete sugar removal | 12.4 (NCI-H460) |

Key pathways include:

-

Side-chain cleavage : Conversion to pregnenolone derivatives via C17–C20 bond cleavage .

-

Glycosidase activity : Sequential removal of glucose and rhamnose units .

Spirostan-to-Furostan Conversion

MPD is synthesized from spirostan saponins (e.g., dioscin) through acid-catalyzed ring-opening (Fig. 2) :

Reaction Mechanism

-

Protonation : BF₃–Et₂O protonates the spiroketal oxygen.

-

Ring opening : E-ring breaks to form a carbocation intermediate.

-

Nucleophilic attack : Acetic anhydride stabilizes the intermediate, forming C26–OAc.

This method enables the synthesis of MPD and its 26-thio-analogue, expanding its derivatization potential .

Stability Under Acidic Conditions

MPD undergoes structural rearrangements in acidic environments:

-

C16–OAc stability : Resists hydrolysis under BF₃–Et₂O/Ac₂O, critical for synthesis reproducibility .

-

Deglycosylation : Prolonged exposure to HCl/MeOH removes sugar units, yielding aglycone .

Comparative Reaction Efficiency

Comparison with Similar Compounds

Protodioscin (PD)

- Structural Differences : PD lacks the 22-methoxy group present in MPD, making MPD a methylated derivative .

- Anticancer Activity :

- Potency : MPD demonstrates broader and more potent antitumor effects across multiple cancer cell lines (e.g., osteosarcoma, leukemia, lung cancer) compared to PD . For example, MPD induces G2/M arrest and mitochondrial hyperpolarization in K562 leukemia cells (IC₅₀: 8 μM at 72 hours) , while PD primarily activates ROS-mediated apoptosis in cervical and bladder cancers .

- Mechanisms : Both compounds modulate p38 MAPK/JNK pathways, but MPD uniquely inhibits cathepsin S to enhance chemosensitivity in oral cancer . PD’s effects are more reliant on ROS/ER stress pathways .

- Therapeutic Applications: MPD shows dual roles in oncology and immunology, suppressing pro-inflammatory cytokines (IL-6, TNF-α) in airway inflammation , whereas PD is less studied in non-cancer contexts.

Dioscin

- Structural Profile: Dioscin shares a spirostanol skeleton but lacks the furostanol backbone and methyl group of MPD .

- Activity Comparison: In C6 glioma cells, both dioscin and MPD exhibit cytotoxicity, but MPD shows superior efficacy in MTT assays .

Asparacochioside A

- Structural Features: A spirostanol saponin with a different glycosylation pattern compared to MPD .

- Cytotoxicity : Asparacochioside A is more potent than MPD in ovarian cancer (A2780 cells: IC₅₀ = 5.25 μM vs. MPD’s 21.78 μM) . This highlights how glycosylation and backbone structure critically influence bioactivity.

Diosgenin

- Structural Simplicity: A non-glycosylated aglycone precursor of steroidal saponins .

- Mechanistic Contrast : Diosgenin induces apoptosis via Ca²⁺ homeostasis disruption, whereas MPD combines Ca²⁺ modulation with mitochondrial hyperpolarization and JNK pathway inhibition .

Key Comparative Data

Table 1: Anticancer Activity Across Cell Lines

Table 2: Structural and Functional Differences

| Feature | This compound | Protodioscin | Dioscin |

|---|---|---|---|

| Backbone | Furostanol | Furostanol | Spirostanol |

| Methylation | 22-O-methyl | None | None |

| Glycosylation | Trisaccharide + glucose | Trisaccharide + glucose | Disaccharide |

| Key Activity | Antitumor, anti-inflammatory | Antitumor | Antitumor |

Preparation Methods

Total Synthesis from Diosgenin (2003 Method)

The first total synthesis of this compound was achieved in 2003 using diosgenin as the starting material. This nine-step process involves sequential glycosylation and functional group modifications:

-

Diosgenin Activation : Diosgenin undergoes acetylation to protect hydroxyl groups.

-

E-Ring Modification : The spiroketal E-ring is opened using acidic conditions (HCl/EtOH) to form a dihydroxy intermediate.

-

Glycosylation : Two L-rhamnose units and a D-glucose unit are attached via α-(1→2) and α-(1→4) linkages using trichloroacetimidate donors.

-

Final Functionalization : A β-D-glucose unit is introduced at C26, followed by methylation at C22 to yield the final product.

This method achieves an overall yield of 7.8%, with critical challenges in stereochemical control during glycosylation steps.

Improved Synthesis via Direct E-Ring Opening (2012 Method)

A breakthrough in 2012 streamlined the synthesis by leveraging BF₃·Et₂O/Ac₂O for direct E-ring opening of dioscin ester. Key advancements include:

| Step | Reagents/Conditions | Yield | Key Observation |

|---|---|---|---|

| 1 | BF₃·Et₂O/Ac₂O, 0°C | 92% | Selective C16-OAc stability |

| 2 | NaOH/MeOH, 40°C | 85% | Deprotection without side reactions |

| 3 | Glycosylation (UDP-glucose) | 56% | Enzymatic β-linkage formation |

This three-step route achieves a 44% total yield, representing a 5.6-fold improvement over the 2003 method. Nuclear magnetic resonance (NMR) studies confirmed that BF₃·Et₂O preferentially cleaves the C20–O bond over the C22–O bond, enabling regioselective functionalization.

Extraction from Natural Sources

Asparagus cochinchinensis Root Extraction

This compound constitutes 0.2–0.5% of ethanol extracts from Asparagus cochinchinensis roots. The optimized protocol involves:

Tribulus terrestris Stem/Leaf Extraction (Industrial-Scale)

A 2015 patent describes a scalable method using Tribulus terrestris stems/leaves:

Key Parameters :

-

Solvent : 65–70% ethanol, 60–65°C reflux

-

Resin : D301 macroporous adsorbent (25–1000 L/h flow rate)

-

Eluent : 75–85% ethanol for desorption

Performance Metrics :

| Batch Size | Protodioscin Yield | Purity |

|---|---|---|

| 9 kg | 180 g extract | 48% |

| 300 kg | 6.2 kg extract | 45% |

| 250 kg | 6.5 kg extract | 50% |

This method’s efficiency stems from pH-controlled precipitation (pH 8–9) to remove polysaccharides and alkaloids.

Comparative Analysis of Preparation Methods

Synthetic vs. Extraction Approaches

| Parameter | Synthesis (2012) | Extraction (Tribulus) |

|---|---|---|

| Yield | 44% | 0.05–0.2% (plant dry weight) |

| Purity | >98% | 45–50% |

| Cost | High (enzymes) | Low (ethanol recycling) |

| Scalability | Lab-scale | Industrial (300 kg batches) |

Synthetic routes excel in purity but face cost barriers for large-scale production, while plant extraction benefits from renewable biomass but requires extensive purification.

Challenges in this compound Synthesis

Q & A

Q. How can structural modifications of this compound enhance its therapeutic index while minimizing toxicity?

- Methodological Answer : Focus on the sugar moieties and aglycone backbone:

- Replace rhamnose with more stable sugars (e.g., glucose) to reduce enzymatic degradation .

- Introduce fluorine at C-22 to modulate membrane permeability.

- Test prodrug strategies (e.g., acetylated derivatives) for targeted release in tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.